5-(Bromomethyl)fluorescein: A Thiol-Reactive Probe for Advanced Bioconjugation and Cellular Imaging
5-(Bromomethyl)fluorescein: A Thiol-Reactive Probe for Advanced Bioconjugation and Cellular Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 5-(Bromomethyl)fluorescein in Modern Biosciences
In the intricate landscape of molecular biology and drug development, the ability to selectively label and visualize biomolecules is paramount. Fluorescent probes have emerged as indispensable tools, and among them, 5-(Bromomethyl)fluorescein (5-BMF) holds a significant position as a highly effective thiol-reactive dye.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and applications of 5-BMF, offering both foundational knowledge and practical insights for its use in the laboratory.
5-BMF is a derivative of the well-known fluorophore, fluorescein, which is celebrated for its high fluorescence quantum yield and excellent water solubility.[] The key to 5-BMF's utility lies in the bromomethyl group, which serves as a reactive handle for the specific covalent labeling of thiol groups found in cysteine residues of proteins and other sulfur-containing biomolecules.[2] This targeted reactivity allows for the precise attachment of a bright green fluorescent reporter, enabling researchers to track, quantify, and characterize a wide array of biological processes.
Chemical Structure and Physicochemical Properties
The foundational structure of 5-BMF is the tricyclic xanthene core of fluorescein, which is responsible for its fluorescent properties.[] The addition of a bromomethyl group at the 5-position of the phthalic acid moiety provides its specific reactivity towards thiols.
Molecular Structure:
Physicochemical Data:
| Property | Value | Source(s) |
| Appearance | Dark yellow to dark orange solid | [4] |
| Melting Point | >175°C (decomposes) | [4] |
| Solubility | Soluble in water, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol | [4][5] |
| pKa | 9.33 ± 0.20 (most acidic) | [4][5] |
| Storage Temperature | -20°C, under inert atmosphere, protected from light | [4][5] |
Spectral Properties: The Foundation of Fluorescence Detection
The utility of any fluorescent probe is defined by its spectral characteristics. 5-BMF exhibits absorption and emission profiles typical of fluorescein derivatives, making it compatible with common fluorescence microscopy and spectroscopy instrumentation. The brightness of a fluorophore is a product of its molar extinction coefficient (how strongly it absorbs light) and its fluorescence quantum yield (how efficiently it emits light).[]
Spectral Data:
| Parameter | Value | Conditions | Source(s) |
| Excitation Maximum (λex) | ~492 nm | pH 9.0 buffer | [4] |
| Emission Maximum (λem) | ~515-520 nm | [] | |
| Molar Extinction Coefficient (ε) | >75,000 M⁻¹cm⁻¹ | [] | |
| Fluorescence Quantum Yield (Φf) | High | [] |
Note: The exact spectral properties, particularly the quantum yield, can be influenced by the local environment after conjugation to a biomolecule and the pH of the solution.
Reaction Mechanism: Covalent Labeling of Thiols
The primary application of 5-BMF is the covalent labeling of thiol groups, most notably the side chain of cysteine residues in proteins. The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of the bromomethyl group on the 5-BMF molecule. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
Caption: Sₙ2 reaction mechanism of 5-BMF with a protein thiol group.
This reaction is highly specific for thiols under controlled pH conditions (typically pH 7.0-8.0). At higher pH values, the reactivity with other nucleophilic groups, such as amines, may increase.
Experimental Protocol: Labeling of Proteins with 5-(Bromomethyl)fluorescein
This protocol provides a general guideline for the labeling of a protein with 5-BMF. Optimization may be required for specific proteins and applications.
Materials:
-
5-(Bromomethyl)fluorescein (5-BMF)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5, free of primary amines)
-
Reducing agent (e.g., Dithiothreitol, DTT, if protein thiols are oxidized)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Ensure the protein is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer (e.g., PBS).
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of DTT for 30-60 minutes at room temperature.
-
Crucially, remove the DTT before adding the 5-BMF. This can be achieved by dialysis or using a desalting column.
-
-
Preparation of 5-BMF Stock Solution:
-
Prepare a 10 mM stock solution of 5-BMF in anhydrous DMF or DMSO immediately before use. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 5-BMF stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring or rocking. Protect the reaction from light.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted 5-BMF and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
The labeled protein will typically elute in the void volume as a colored fraction, while the smaller, unreacted dye molecules will be retained on the column.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of fluorescein (~492 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:
-
A_max is the absorbance at the dye's maximum wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.
-
CF is the correction factor (A_280 / A_max) for the dye at 280 nm.
-
-
-
Protein Concentration: The concentration of the labeled protein can be calculated from the A_280 reading after correcting for the dye's absorbance at this wavelength.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[6] Avoid repeated freeze-thaw cycles.
-
Applications in Research and Drug Development
The ability of 5-BMF to specifically label thiols has led to its use in a variety of applications:
-
Protein Labeling and Detection: Covalently attaching 5-BMF to proteins allows for their visualization in techniques such as fluorescence microscopy, flow cytometry, and Western blotting.[7]
-
Studying Protein Conformation and Dynamics: Changes in the local environment of the attached fluorophore can lead to alterations in its fluorescence properties, providing insights into protein conformational changes.
-
Fluorescence Resonance Energy Transfer (FRET): 5-BMF can serve as a donor or acceptor in FRET-based assays to study molecular interactions and distances.[7]
-
Cellular Imaging: Its ability to react with intracellular thiols, such as glutathione, makes it a useful tool for studying cellular redox status and other metabolic processes.[]
Conclusion
5-(Bromomethyl)fluorescein is a versatile and robust fluorescent probe for the specific labeling of thiol-containing biomolecules. Its bright fluorescence, good water solubility, and well-characterized reactivity make it a valuable tool for a wide range of applications in biological research and drug development. By understanding its chemical properties and employing optimized labeling protocols, researchers can effectively harness the power of 5-BMF to illuminate the intricate workings of biological systems.
References
-
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PubMed. (2018). 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Reaction of 5-bromomethylfluorescein (5-BMF) with cefuroxime and other carboxyl-containing analytes to form derivatives suitable for laser-induced fluorescence detection. Available at: [Link]
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ResearchGate. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Available at: [Link]
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National Institutes of Health. (n.d.). Fluorescent labeling and modification of proteins. Available at: [Link]
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National Institutes of Health. (n.d.). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Available at: [Link]
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ResearchGate. (2019). How to label protein with 5-FAM (5 Carboxyfluorescein)?. Available at: [Link]
- MDPI. (n.d.).
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ACS Publications. (2019). Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging. Available at: [Link]
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National Institutes of Health. (n.d.). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Available at: [Link]
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National Institutes of Health. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Available at: [Link]
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MDPI. (2024). High-Speed Fluorescence Imaging Corroborates Biological Data on the Influence of Different Nozzle Types on Cell Spray Viability and Formation. Available at: [Link]
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eScholarship. (2014). Chapter 5 Fluorescence live cell imaging. Available at: [Link]
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- ResearchGate. (2025).
- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
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